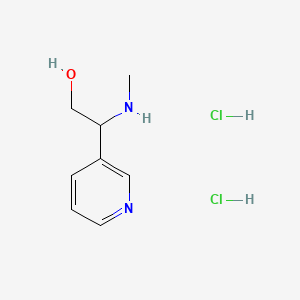
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to the same carbon atom. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with methylamine and an appropriate reducing agent. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Replacement of the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential effects on biological systems, such as enzyme inhibition or receptor binding
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity
Receptors: Binding to receptor sites, potentially modulating signal transduction pathways
Pathways: Involvement in metabolic or signaling pathways that influence cellular functions
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Amino)-2-(pyridin-3-yl)ethanol
- 2-(Methylamino)-2-(pyridin-2-yl)ethanol
- 2-(Methylamino)-2-(pyridin-4-yl)ethanol
Uniqueness
2-(Methylamino)-2-(pyridin-3-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both methylamino and hydroxyl groups. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
2919954-60-0 |
|---|---|
Formule moléculaire |
C8H14Cl2N2O |
Poids moléculaire |
225.11 g/mol |
Nom IUPAC |
2-(methylamino)-2-pyridin-3-ylethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-8(6-11)7-3-2-4-10-5-7;;/h2-5,8-9,11H,6H2,1H3;2*1H |
Clé InChI |
ZGGMBXZJBKDTCX-UHFFFAOYSA-N |
SMILES canonique |
CNC(CO)C1=CN=CC=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)


![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
amine hydrochloride](/img/structure/B13458007.png)
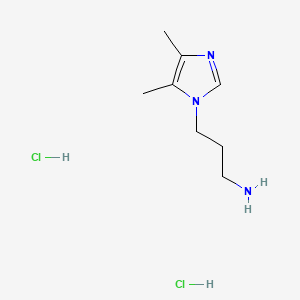
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)
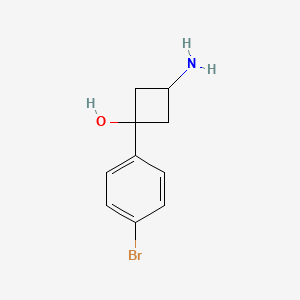

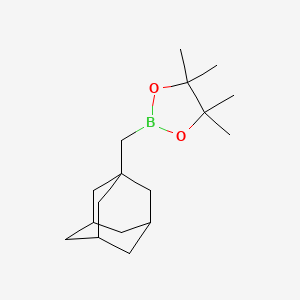
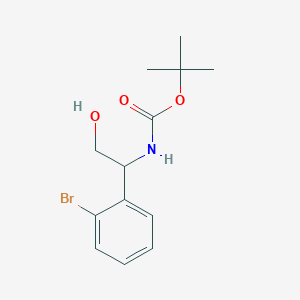
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
